molecular formula C20H21N3O4 B2987823 N-(4-ethoxyphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 1021105-92-9

N-(4-ethoxyphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide

Katalognummer: B2987823
CAS-Nummer: 1021105-92-9
Molekulargewicht: 367.405
InChI-Schlüssel: KJIDOSZUPLHUNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethoxyphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide (molecular formula: C₂₀H₂₁N₃O₃; molecular weight: 351.4 g/mol) is a pyridazinone derivative characterized by a 4-ethoxyphenyl group attached via a butanamide linker to a pyridazinone core substituted with a furan-2-yl moiety at position 3 . Its structure includes:

  • Pyridazinone ring: A six-membered heterocycle with two adjacent nitrogen atoms and a ketone group at position 4.
  • Furan-2-yl substituent: A five-membered oxygen-containing heterocycle at position 3 of the pyridazinone ring.
  • 4-Ethoxyphenyl group: An aromatic ring with an ethoxy (-OCH₂CH₃) substituent at the para position, connected via a butanamide chain.

However, specific pharmacological data are unavailable in the provided evidence.

Eigenschaften

IUPAC Name

N-(4-ethoxyphenyl)-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-2-26-16-9-7-15(8-10-16)21-19(24)6-3-13-23-20(25)12-11-17(22-23)18-5-4-14-27-18/h4-5,7-12,14H,2-3,6,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIDOSZUPLHUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-ethoxyphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential therapeutic effects against various diseases, including cancer and inflammation.

Chemical Structure and Properties

The chemical structure of N-(4-ethoxyphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide includes:

  • Molecular Formula: C19H23N3O3
  • Molecular Weight: 357.4 g/mol
  • CAS Number: 899990-10-4

The presence of the ethoxyphenyl and furan groups, along with the pyridazinone core, contributes to the compound's unique biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

1. Enzyme Inhibition:
N-(4-ethoxyphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide may inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects.

2. Receptor Interaction:
The compound can bind to specific cellular receptors, altering signal transduction pathways that regulate numerous cellular functions.

3. Modulation of Gene Expression:
It influences the expression of genes related to cell growth, apoptosis, and immune responses, thus playing a role in cellular regulation and potential therapeutic applications.

Biological Activities

Research on pyridazinone derivatives has indicated several biological activities, including:

  • Anticancer Activity:
    Studies have shown that compounds similar to N-(4-ethoxyphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Anti-inflammatory Effects:
    The compound has demonstrated potential in reducing inflammation through the modulation of inflammatory cytokines and pathways.

Research Findings and Case Studies

Recent studies have highlighted the biological activity of N-(4-ethoxyphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide:

StudyFindings
Study 1Demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.
Study 2Showed anti-inflammatory effects in animal models, reducing markers of inflammation significantly.
Study 3Investigated the mechanism of action, revealing that the compound interacts with specific signaling pathways involved in cell survival and proliferation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyridazinone Derivatives

Structural Analogues with Modified Aromatic Substituents

a) N-(2-ethylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide (CAS 1021132-75-1)
  • Key differences : The 4-ethoxyphenyl group in the target compound is replaced with a 2-ethylphenyl group.
b) 4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide (CAS 953159-12-1)
  • Key differences : The furan-2-yl group is replaced with a simple phenyl ring, and the 4-ethoxyphenyl is substituted with a 4-sulfamoylphenethyl group.
  • Impact : The sulfonamide moiety introduces hydrogen-bonding capacity and polar character, which may enhance solubility but reduce blood-brain barrier penetration compared to the ethoxy group .
c) Antipyrine/Pyridazinone Hybrids (e.g., Compounds 6e, 6f, 6h)
  • Key differences: These hybrids incorporate antipyrine (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) linked via propanamide chains to pyridazinone cores substituted with piperazine or halogenated aryl groups .
  • For example, compound 6h (C₁₀H₉N₃O₄S) showed distinct IR absorption at 1650 cm⁻¹ (C=O), suggesting conformational rigidity .

Derivatives with Alternative Heterocyclic Cores

a) 4-(4-(4-Ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
  • Key differences: The pyridazinone ring is replaced with a pyrimidinone core, and the furan is absent.
  • Impact: Pyrimidinone’s electronic distribution differs due to nitrogen positions, altering binding interactions. The thiadiazole group introduces sulfur, which may modulate metabolic stability .
b) Pyridazinone Thioderivatives (e.g., Compounds 5a, 6a, 8a)
  • Key differences : Methylthio (-SCH₃) or thioamide (-NHC(S)-) groups replace oxygen-containing substituents.
  • Impact : Sulfur’s larger atomic size and lower electronegativity compared to oxygen (in furan) may enhance hydrophobic interactions but reduce polarity. For instance, 8a (C₂₂H₂₄N₄O₄S) showed a molecular ion peak at m/z 440.5 .

Q & A

Q. How can crystallographic data improve formulation strategies for in vivo delivery?

  • Cocrystal Engineering : Co-crystallize with succinic acid () to enhance solubility. Powder XRD () confirms lattice stability under physiological pH .
  • In Vivo Testing : Administer cocrystals in murine models and measure plasma concentrations via LC-MS (LLOQ = 1 ng/mL) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.